silver;nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

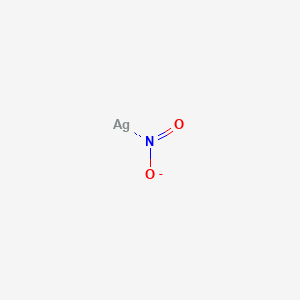

Molecular Formula |

AgNO2- |

|---|---|

Molecular Weight |

153.874 g/mol |

IUPAC Name |

silver;nitrite |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1 |

InChI Key |

RNJPRUUGAZPSQI-UHFFFAOYSA-M |

Canonical SMILES |

N(=O)[O-].[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Silver Nitrite (B80452)

This technical guide provides a comprehensive overview of the synthesis and characterization of silver nitrite (AgNO₂). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes to support research and development activities. Silver nitrite is a significant inorganic compound utilized in various applications, including organic synthesis and as an oxidizing agent.[1]

Synthesis of Silver Nitrite

The most common and reliable method for synthesizing silver nitrite is through a precipitation reaction between silver nitrate (B79036) (AgNO₃) and an alkali metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂).[1] This process takes advantage of the lower solubility of silver nitrite in water compared to silver nitrate, leading to its precipitation from the aqueous solution.[1]

Experimental Protocol: Synthesis via Precipitation

This protocol is adapted from established laboratory procedures for the preparation of silver nitrite.[2][3]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium nitrite (NaNO₂) or Potassium nitrite (KNO₂)

-

Distilled water

-

Methanol (B129727) (optional, for washing)

-

Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator with potassium hydroxide (B78521) (KOH) pellets

Procedure:

-

Solution Preparation: Prepare a concentrated solution of silver nitrate by dissolving it in distilled water. In a separate flask, prepare a concentrated solution of sodium nitrite or potassium nitrite. For example, dissolve 169.9 g (1 mole) of silver nitrate in 500 mL of distilled water and 76 g (1.1 moles) of sodium nitrite in 250 mL of distilled water.[2]

-

Precipitation: Slowly add the silver nitrate solution to the sodium nitrite solution in small portions while vigorously shaking or stirring.[2] It is recommended to perform this step under a yellow safelight or with minimal exposure to light to prevent photochemical decomposition.[2]

-

Digestion: Allow the resulting mixture, which contains a yellow precipitate of silver nitrite, to stand in the dark for approximately one hour to ensure complete precipitation.[2]

-

Filtration and Washing: Collect the yellow precipitate by suction filtration.[2] Wash the precipitate multiple times with distilled water to remove any unreacted starting materials and soluble byproducts like sodium nitrate.[2] A final wash with methanol can facilitate the drying process.[2]

-

Drying: Dry the purified silver nitrite to a constant weight in a vacuum desiccator over potassium hydroxide pellets.[2] The yield is typically high, around 87-90%.[2][3]

-

Storage: Store the final product in a tightly-stoppered, amber-colored bottle to protect it from light.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of silver nitrite via precipitation.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Typical Yield | 87% - 90% | [2][3] |

| Molar Mass | 153.87 g/mol | [1] |

| Appearance | Colorless to yellow crystals | [1] |

Characterization of Silver Nitrite

The structural and physicochemical properties of synthesized silver nitrite are confirmed through various analytical techniques.

Crystallographic Characterization

X-ray diffraction (XRD) is the primary method for determining the crystal structure of silver nitrite.

Methodology: Single-crystal or powder X-ray diffraction data is collected using a diffractometer. The resulting diffraction pattern is analyzed to determine the crystal system, space group, and lattice parameters. A redetermination of the structure was performed using a four-circle diffractometer with Ag Kα radiation.[4]

Crystal Structure: Silver nitrite crystallizes in the orthorhombic crystal system with the space group Imm2.[4][5] In this structure, the silver ion (Ag⁺) is coordinated to one nitrogen atom and six oxygen atoms.[5] The Ag-N bond length has been a subject of study, with a redetermined value of 2.304 Å, suggesting some covalent character in the bond.[4][6]

Caption: Key crystallographic properties of silver nitrite.

Quantitative Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Imm2 (No. 44) | [4][5] |

| Lattice Constant, a | 3.528 Å | [4] |

| Lattice Constant, b | 6.172 Å | [4] |

| Lattice Constant, c | 5.181 Å | [4] |

| Unit Cell Volume (V) | 112.8 ų | [4] |

| Formula Units (Z) | 2 | [4] |

| Calculated Density (Dₓ) | 4.53 Mg m⁻³ | [4] |

| Ag-N Bond Length | 2.304 Å | [4] |

| N-O Bond Length | 1.27 Å | [5] |

Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups and bonding within the silver nitrite molecule.

Methodology: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer on a sample prepared as a KBr pellet or a Nujol mull. The NIST Chemistry WebBook provides reference IR spectral data for silver nitrite.[7] The fluorescence spectrum of solid silver nitrite at low temperatures shows a structure attributed to the deformation vibration of the NO₂ group.[8]

Interpretation: The vibrational spectra of silver nitrite are characterized by the vibrational modes of the nitrite ion (NO₂⁻). The absence of absorption bands characteristic of nitrate esters (at approximately 6.15, 7.85, and 11.6 μ) can confirm the purity of the synthesized compound from its nitrate precursor.[2]

Key Vibrational Frequencies:

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| NO₂ Deformation | ~750 | Fluorescence | [8] |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of silver nitrite.

Methodology: A small, precisely weighed sample of silver nitrite is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.

Thermal Decomposition: Silver nitrite melts at approximately 140 °C.[1][9] Upon further heating, it decomposes. The decomposition pathway can be complex, but a primary reaction involves the formation of metallic silver, silver nitrate, and nitric oxide.[10] The decomposition can be represented by the equation: 2AgNO₂(s) ⇌ Ag(s) + AgNO₃(s) + NO(g).[10] Studies have shown that the decomposition can begin at temperatures as low as 101.6 °C.[10]

Caption: Thermal decomposition pathway of silver nitrite.

Quantitative Thermal Data:

| Property | Value | Reference |

| Melting Point | 140 °C | [1][9] |

| Decomposition Temperature | Begins around 101.6 °C | [10] |

| Density | 4.453 g/mL at 25 °C | [9] |

Conclusion

This guide has outlined the standard procedures for the synthesis of silver nitrite and the analytical techniques for its comprehensive characterization. The provided protocols and data serve as a valuable resource for researchers in chemistry and drug development, ensuring the reliable preparation and verification of this important chemical compound. Adherence to these methodologies will facilitate the production of high-purity silver nitrite for use in further applications.

References

- 1. Silver nitrite - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. organic chemistry - Structure of AgNO2 and AgONO - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Silver nitrite [webbook.nist.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 亚硝酸银 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Crystalline Architecture of Silver Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of silver nitrite (B80452) (AgNO₂). Leveraging data from established crystallographic studies, this document outlines the precise atomic arrangement, bonding characteristics, and the experimental methodologies employed for its determination. This information is crucial for understanding the material's properties and potential applications in various scientific and pharmaceutical domains.

Crystallographic Data of Silver Nitrite

The crystal structure of silver nitrite has been a subject of scientific inquiry, with multiple studies refining our understanding of its atomic arrangement. The compound crystallizes in the orthorhombic system, and the most reliable data from various redeterminations are summarized below.

Lattice Parameters

The unit cell dimensions of silver nitrite have been determined with high precision through single-crystal X-ray diffraction. These parameters define the fundamental repeating unit of the crystal lattice.

| Parameter | Value (Å)[1][2] |

| a | 3.528 |

| b | 6.172 |

| c | 5.181 |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 112.8 ų |

Crystal System and Space Group

Silver nitrite belongs to the orthorhombic crystal system, characterized by three unequal axes at right angles. The specific arrangement of symmetry elements within the unit cell is described by the space group.

| Property | Designation |

| Crystal System | Orthorhombic[1][2] |

| Space Group | Imm2[1][2] |

| International Number | 44[1] |

Atomic Coordinates and Bond Parameters

The precise positions of the silver, nitrogen, and oxygen atoms within the unit cell have been determined, allowing for the calculation of key bond lengths and angles. These parameters provide insight into the nature of the chemical bonding within the silver nitrite crystal.

Table 1: Fractional Atomic Coordinates [1]

| Atom | Wyckoff Position | x | y | z |

| Ag | 2a | 0.0000 | 0.0000 | 0.0000 |

| N | 2b | 0.0000 | 0.5000 | 0.2376 |

| O | 4e | 0.0000 | 0.3651 | 0.3524 |

Table 2: Selected Interatomic Distances and Angles

| Bond | Distance (Å) | Angle | Angle (°) |

| Ag-N | 2.304[2] | O-N-O | 115.2 |

| Ag-O | 2.45 (x2), 2.89 (x4)[1] | ||

| N-O | 1.27[1] |

The Ag-N bond distance of 2.304 Å suggests a degree of covalent character in the bond[2][3]. The silver ion is coordinated to one nitrogen atom and six oxygen atoms in a distorted 7-coordinate geometry[1]. The nitrite ion (NO₂⁻) exhibits a bent molecular geometry with the two N-O bond lengths being equivalent[1].

Experimental Protocols

The determination of the crystal structure of silver nitrite relies on sophisticated diffraction techniques. While specific experimental details can vary between studies, the following sections outline the general methodologies for the key experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the primary technique for elucidating the detailed atomic arrangement of crystalline materials.

Methodology:

-

Crystal Growth: Single crystals of silver nitrite suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of AgNO₂ in the dark to prevent photochemical decomposition.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant or adhesive.

-

Data Collection:

-

The mounted crystal is placed on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Ag Kα radiation, λ = 0.5608 Å or Mo Kα radiation, λ = 0.7107 Å).

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the intensity and position of the diffracted X-ray beams.

-

-

Data Processing:

-

The collected images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as Lorentz-polarization effects, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

The positions of the heavy silver atoms are typically determined first using direct methods or Patterson synthesis.

-

The positions of the lighter nitrogen and oxygen atoms are located from the electron density maps generated from the initial phases.

-

The structural model is then refined using a least-squares method, where the atomic positions, displacement parameters, and other crystallographic parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor.

-

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like nitrogen and oxygen with greater precision due to its different scattering mechanism.

Methodology:

-

Sample Preparation: For powder neutron diffraction, a polycrystalline sample of silver nitrite is finely ground and packed into a sample holder (e.g., a vanadium can, which has a low neutron scattering cross-section). For single-crystal neutron diffraction, a much larger single crystal than that used for X-ray diffraction is required.

-

Data Collection:

-

The sample is placed in a neutron diffractometer at a research reactor or spallation source.

-

A beam of thermal neutrons is directed at the sample.

-

The scattered neutrons are detected by an array of detectors at various angles (for a constant wavelength source) or their time-of-flight is measured at fixed angles (for a spallation source).

-

-

Data Analysis (Rietveld Refinement):

-

The diffraction pattern is analyzed using the Rietveld method.

-

An initial structural model (often from X-ray diffraction data) is used to calculate a theoretical diffraction pattern.

-

The parameters of the structural model (lattice parameters, atomic positions, site occupancies, thermal parameters) and instrumental parameters are refined by a least-squares procedure to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Visualizations

To aid in the understanding of the processes involved in crystal structure analysis, the following diagrams illustrate key workflows.

References

An In-Depth Technical Guide to the Thermal Decomposition of Silver Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver nitrite (B80452) (AgNO₂) is a significant inorganic compound with applications in various chemical syntheses. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and utilization in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of silver nitrite, detailing the decomposition mechanism, products, and relevant quantitative data. It includes established experimental protocols for thermal analysis and visual representations of the decomposition process to aid researchers in their work.

Introduction

The thermal decomposition of silver nitrite involves a complex series of reactions that result in the formation of silver nitrate, metallic silver, and nitrogen oxides. The primary decomposition reaction is an auto-oxidation and reduction process. A key study in this area was conducted by Oza, Oza, and Thaker, which laid the groundwork for understanding this phenomenon.

Decomposition Pathway and Products

The thermal decomposition of silver nitrite primarily proceeds through the following disproportionation reaction[1]:

2AgNO₂ (s) → AgNO₃ (s) + Ag (s) + NO (g)

This reaction shows that solid silver nitrite decomposes to form solid silver nitrate, solid metallic silver, and nitric oxide gas[1]. The reaction is noted to be exothermic[2]. In some contexts, the nitrous acid (HNO₂) formed in solution from silver nitrite is mentioned to decompose quickly into nitrogen oxides[2].

Quantitative Decomposition Data

Detailed quantitative data regarding the thermal decomposition of silver nitrite is crucial for predictive modeling and safety assessments. The following table summarizes key findings from thermal analysis studies.

| Parameter | Value | Technique | Reference |

| Decomposition Reaction | 2AgNO₂ → AgNO₃ + Ag + NO | Gravimetric Analysis | [1] |

| Reaction Type | Exothermic | Not Specified | [2] |

Experimental Protocols

The characterization of the thermal decomposition of silver nitrite relies on standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature.

-

Objective: To determine the decomposition temperature range and quantify the mass loss associated with the evolution of gaseous products (e.g., NO).

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

-

Sample Preparation: A small, accurately weighed sample of finely ground silver nitrite is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Typical Procedure:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent side reactions.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition and the percentage of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature.

-

Objective: To determine the enthalpy change (exothermic or endothermic nature) of the decomposition process and to identify phase transitions.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of silver nitrite is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Typical Procedure:

-

The sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and recorded.

-

The resulting DSC thermogram shows peaks corresponding to thermal events. An upward peak typically indicates an endothermic process, while a downward peak indicates an exothermic process.

-

Visualizing the Decomposition Pathway

The following diagrams illustrate the key processes involved in the thermal decomposition of silver nitrite.

Caption: Thermal decomposition pathway of silver nitrite.

Caption: Workflow for thermal analysis of silver nitrite.

Safety Considerations

-

The thermal decomposition of silver nitrite produces nitric oxide (NO), which is a toxic gas. All experiments should be conducted in a well-ventilated fume hood.

-

The reaction can be exothermic, and in some circumstances, particularly in the presence of other reagents, it has been reported to be violent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Care should be taken to avoid heating silver nitrite in a sealed container, as the evolution of gas can lead to a dangerous buildup of pressure.

Conclusion

The thermal decomposition of silver nitrite is a well-established disproportionation reaction yielding silver nitrate, metallic silver, and nitric oxide. While foundational studies have elucidated the primary reaction pathway, there is an opportunity for further research using modern thermal analysis techniques to provide more detailed kinetic and thermodynamic data. This guide serves as a foundational resource for professionals working with silver nitrite, enabling a better understanding of its thermal behavior and ensuring safe and effective experimental design.

References

An In-depth Technical Guide to the Solubility of Silver Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver nitrite (B80452) in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize silver nitrite in their work. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visualizations of experimental workflows and factors influencing solubility.

Core Data Presentation: Solubility of Silver Nitrite

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Acetonitrile | 20 | 23 | - |

| Acetonitrile | 81.6 | 40 | - |

| Acetone | Not Specified | Soluble | Qualitative data. |

| Methyl Acetate | Not Specified | Sparingly Soluble | Qualitative data. |

| Ethanol | Not Specified | Insoluble | [1] |

| Ethyl Acetate | Not Specified | Insoluble | - |

| Methanol | Not Specified | No Quantitative Data Available | Some sources indicate solubility, but no numerical values were found. |

| Dimethylformamide (DMF) | Not Specified | No Quantitative Data Available | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No Quantitative Data Available | One source indicates a solubility of 20 g/100g for sodium nitrite in DMSO, but not for silver nitrite.[2] |

It is important to note the distinction between silver nitrite (AgNO₂) and silver nitrate (B79036) (AgNO₃), as the latter generally exhibits higher solubility in many organic solvents. Care must be taken to use solubility data specific to silver nitrite.

Experimental Protocols for Solubility Determination

The following section details a general methodology for the experimental determination of silver nitrite solubility in an organic solvent. This protocol is a composite of standard laboratory practices for determining the solubility of inorganic salts.[3][4]

Objective: To determine the equilibrium concentration of silver nitrite in a specific organic solvent at a given temperature.

Materials and Equipment:

-

Silver nitrite (AgNO₂), analytical grade

-

Organic solvent of interest, anhydrous grade

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration determination (e.g., High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), or gravimetric analysis equipment)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of silver nitrite into a sealable vessel (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the organic solvent to the vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a thermostatically controlled shaker or on a heated magnetic stir plate set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The exact time may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated (to the experimental temperature) syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. Maintaining the temperature during this step is critical to prevent precipitation.

-

-

Determination of Solute Concentration:

-

Accurately dilute the filtered supernatant to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of silver nitrite in the diluted solution.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining silver nitrite can be determined. This method is straightforward but requires that the silver nitrite is not volatile and does not decompose upon heating.

-

Spectroscopic or Chromatographic Methods: Techniques such as AAS (to determine silver ion concentration) or HPLC can be employed for more precise measurements. These methods require the development of a calibration curve using standard solutions of known silver nitrite concentrations.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of silver nitrite in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental and theoretical considerations for silver nitrite solubility.

Caption: Experimental workflow for determining the solubility of silver nitrite.

Caption: Factors influencing the solubility of silver nitrite in organic solvents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Nitrite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of silver nitrite (B80452) (AgNO₂), including quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical pathways.

Physical and Chemical Properties

Silver nitrite is an inorganic compound with the chemical formula AgNO₂.[1][2] It presents as a white to yellowish crystalline solid.[1] This compound is notably sensitive to light, turning gray upon exposure.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of silver nitrite.

| Property | Value |

| Molecular Formula | AgNO₂ |

| Molar Mass | 153.87 g/mol [1][2] |

| Appearance | White to yellowish crystals[1] |

| Odor | Odorless[1][3] |

| Density | 4.453 g/cm³ at 25 °C[1][3] |

| Melting Point | 140 °C (284 °F; 413 K), decomposes[1][2] |

| Boiling Point | Decomposes[1] |

| Solubility in Water | 0.155 g/100 mL (0 °C) 0.275 g/100 mL (15 °C) 1.363 g/100 mL (60 °C)[1][2] |

| Solubility | Insoluble in ethanol[1][2] and hydrocarbons.[1] Soluble in acetic acid and ammonia (B1221849) solution.[3] |

| Crystal Structure | Orthorhombic[5] |

| Magnetic Susceptibility (χ) | -42.0·10⁻⁶ cm³/mol[2] |

Experimental Protocols

Detailed methodologies for the synthesis of silver nitrite and its application in the Victor Meyer reaction are provided below.

Synthesis of Silver Nitrite

Silver nitrite can be synthesized via a precipitation reaction between silver nitrate (B79036) and an alkali nitrite, such as sodium nitrite.[1][2]

Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve 169.9 g (1 mole) of silver nitrate (AgNO₃) in 500 mL of distilled water.

-

Dissolve 76 g (1.1 moles) of sodium nitrite (NaNO₂) in 250 mL of distilled water in a 1-liter Erlenmeyer flask.

-

-

Reaction:

-

Under a yellow safelight or with minimal light exposure, add the silver nitrate solution to the sodium nitrite solution in small portions with vigorous shaking.[6]

-

A yellow precipitate of silver nitrite will form.

-

Allow the mixture to stand in the dark for 1 hour to ensure complete precipitation.[6]

-

-

Isolation and Purification:

-

Drying and Storage:

-

Dry the purified silver nitrite to a constant weight in a vacuum desiccator over potassium hydroxide (B78521) pellets.[6] The expected yield is approximately 134 g (87%).[6]

-

Store the final product in a closed, amber, or opaque container to protect it from light.[1]

-

Victor Meyer Reaction for the Synthesis of Nitroalkanes

The Victor Meyer reaction utilizes silver nitrite to convert alkyl halides into nitroalkanes.[7] This reaction is particularly effective for primary and secondary alkyl halides.[1]

Protocol:

-

Reaction Setup:

-

Addition of Alkyl Halide:

-

Add 96.5 g (0.5 moles) of the primary alkyl halide (e.g., 1-bromooctane) dropwise to the stirred suspension over 2 hours.[6]

-

-

Reaction Progression:

-

Work-up and Isolation:

-

Remove the silver salts by filtration.

-

Wash the collected silver salts with two 100-mL portions of dry ether and add the washings to the ethereal solution of the product.[6]

-

The resulting ethereal solution contains the nitroalkane product. Further purification can be achieved through distillation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key chemical processes involving silver nitrite.

References

- 1. brainly.in [brainly.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]

- 7. scribd.com [scribd.com]

Unveiling the Past: A Technical Chronicle of Silver Nitrite's Discovery

For Immediate Release

This technical guide delves into the historical discovery of silver nitrite (B80452) (AgNO₂), a compound that has played a significant, though often understated, role in the advancement of chemistry. While the exact moment of its initial isolation remains somewhat nebulous, this paper synthesizes available historical chemical literature to present a comprehensive account of its emergence, early synthesis, and characterization for researchers, scientists, and drug development professionals.

Early Glimmers and the Dawn of Nitrite Chemistry

The story of silver nitrite is intrinsically linked to the broader understanding of nitrous acid and its salts. While the famed French chemist Antoine Lavoisier, in his seminal 1-789 "Traité Élémentaire de Chimie," questioned the existence of "nitrite d'argent" (silver nitrite), suggesting only the nitrate (B79036) salt was known, this very mention indicates that the concept of nitrite salts was a subject of consideration among early chemists.

The definitive discovery and characterization of silver nitrite appear to have occurred in the mid-19th century. While a specific individual is not universally credited with its initial synthesis, the work of several chemists laid the groundwork.

The First Documented Syntheses: A Tale of Two Methods

Historical records point to two primary methods for the preparation of silver nitrite in the 19th century.

1. Thermal Decomposition of Silver Nitrate:

One of the earliest documented methods for producing silver nitrite involved the careful heating of silver nitrate. In 1871, the British chemist Edward Divers noted that heating silver nitrate could yield silver nitrite. This process, however, is challenging to control and can easily lead to further decomposition into metallic silver and nitrogen oxides.

2. Double Decomposition Reaction:

The more reliable and widely adopted method for synthesizing silver nitrite involves a double decomposition reaction between a soluble silver salt, typically silver nitrate (AgNO₃), and an alkali metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂). This method leverages the lower solubility of silver nitrite in water compared to the reactants and the alkali nitrate byproduct.

A detailed protocol for this synthesis, which became standard, is as follows:

Experimental Protocol: Synthesis of Silver Nitrite via Double Decomposition

-

Reactants:

-

Silver nitrate (AgNO₃)

-

Sodium nitrite (NaNO₂) or Potassium nitrite (KNO₂)

-

Distilled water

-

-

Procedure:

-

A concentrated aqueous solution of silver nitrate is prepared.

-

A separate concentrated aqueous solution of an alkali nitrite is prepared.

-

The alkali nitrite solution is slowly added to the silver nitrate solution with constant stirring.

-

A pale yellow to white precipitate of silver nitrite (AgNO₂) immediately forms due to its low solubility.

-

The precipitate is collected by filtration.

-

The collected silver nitrite is washed with cold distilled water to remove any soluble impurities, primarily the alkali nitrate byproduct.

-

The purified silver nitrite is then dried in the absence of light, as it is known to be light-sensitive.

-

Quantitative Data from Early Investigations

| Property | Observed Value (19th Century Sources) |

| Appearance | Pale yellow or white crystalline powder |

| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water. |

| Molar Mass (approx.) | Determined through gravimetric analysis of silver content. |

| Decomposition | Decomposes upon strong heating to yield metallic silver and oxides of nitrogen. |

| Reaction with Acids | Decomposes in the presence of strong acids to release nitrous acid. |

The Victor Meyer Reaction: A Landmark Application

The significance of silver nitrite in synthetic chemistry was firmly established by the German chemist Victor Meyer in 1872. He developed what is now known as the Victor Meyer reaction, a method for the synthesis of nitroalkanes from alkyl halides.

Reaction Pathway: The Victor Meyer Reaction

Caption: The Victor Meyer reaction for nitroalkane synthesis.

This reaction demonstrated the utility of silver nitrite as a reagent for introducing the nitro group into organic molecules, a fundamental transformation in organic chemistry.

Logical Flow of Discovery and Characterization

The historical progression of the understanding of silver nitrite can be visualized as follows:

Caption: Logical progression of the discovery of silver nitrite.

Conclusion

The discovery of silver nitrite was not a singular event but rather a gradual process of scientific inquiry that spanned several decades in the 19th century. From early theoretical considerations to the development of reliable synthetic methods and the landmark application in organic chemistry, the journey of silver nitrite's discovery highlights the iterative nature of scientific progress. This technical guide provides a structured overview of this history, offering valuable context for today's researchers and scientists who continue to build upon the foundational work of these early chemical pioneers.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Geometry of Silver Nitrite (B80452) (AgNO₂)

This technical guide provides a comprehensive overview of the molecular geometry of silver nitrite (AgNO₂), focusing on its crystal structure as determined by X-ray crystallography. The document details the precise bond lengths, bond angles, and unit cell parameters, alongside the experimental protocols utilized for these determinations.

Molecular Geometry and Crystal Structure

Silver nitrite crystallizes in the orthorhombic space group Imm2. The crystal structure has been the subject of several investigations, with significant refinements made over the years since its initial determination. The geometry reveals a complex coordination environment for both the silver (Ag⁺) and nitrite (NO₂⁻) ions.

In the solid state, the silver ion is coordinated to both the nitrogen and oxygen atoms of the nitrite groups. The nature of the Ag-N bond has been a topic of discussion, with evidence suggesting a character that is intermediate between purely ionic and purely covalent. Early studies reported conflicting Ag-N distances, but later, more precise redeterminations have provided a clearer picture of the bonding.[1][2]

The nitrite ion, in turn, acts as a bridging ligand, connecting silver ions to form a polymeric network. The N-O bond lengths within the nitrite ion are equivalent, and the O-N-O bond angle is consistent with its sp² hybridization.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from various X-ray diffraction studies of silver nitrite.

Table 1: Unit Cell Parameters for Silver Nitrite

| Parameter | Ketelaar (1936) | Long & Marsh (1962) | Ohba & Saito (1981) | Materials Project (Calculated) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Imm2 | Imm2 | Imm2 | Imm2 |

| a (Å) | 3.51 ± 0.007 | 3.528 ± 0.002 | 3.528 (1) | 3.91 |

| b (Å) | 6.15 ± 0.01 | 6.171 ± 0.001 | 6.172 (1) | 5.11 |

| c (Å) | 5.17 ± 0.02 | Not specified | 5.181 (1) | 6.33 |

| Volume (ų) | Not calculated | Not calculated | 112.8 (1) | 126.45 |

Note: Values in parentheses represent the standard deviation in the last digit.

Table 2: Interatomic Distances and Bond Angles in Silver Nitrite

| Bond/Angle | Long & Marsh (1962) | Ohba & Saito (1981) | Materials Project (Calculated) |

| Ag-N (Å) | 2.47 ± 0.08 | 2.304 (2) | 2.23 |

| Ag-O (Å) | 2.42 ± 0.07 (x2), 2.73 ± 0.04 (x4) | Not specified | 2.45 (x2), 2.89 (x4) |

| N-O (Å) | 1.15 ± 0.07 | Not specified | 1.27 |

| O-N-O (°) | 128 ± 15 | Not specified | Not specified |

Visualization of the Crystal Structure and Coordination

The following diagram illustrates the coordination environment around the silver and nitrite ions within the crystal lattice of AgNO₂.

Caption: Molecular geometry and coordination in AgNO₂.

Experimental Protocols

The determination of the molecular geometry and crystal structure of silver nitrite relies on single-crystal X-ray diffraction. The following sections outline the typical experimental workflow.

Synthesis and Crystallization of Silver Nitrite

A common method for the preparation of silver nitrite crystals involves the reaction of silver nitrate (B79036) with a nitrite salt, such as sodium nitrite, in an aqueous solution.

Protocol for Silver Nitrite Crystallization:

-

Prepare separate aqueous solutions of silver nitrate (AgNO₃) and sodium nitrite (NaNO₂).

-

Slowly add the sodium nitrite solution to the silver nitrate solution with constant stirring. This should be performed in low-light conditions to prevent the photosensitive decomposition of silver salts.

-

A yellow precipitate of silver nitrite will form.

-

The precipitate can be recrystallized by dissolving it in hot water and allowing it to cool slowly. This process yields single crystals suitable for X-ray diffraction analysis.

-

The resulting crystals are collected by filtration, washed with cold water, and dried in a desiccator.

X-ray Diffraction Data Collection

The primary technique for elucidating the crystal structure is single-crystal X-ray diffraction. Historically, methods like the Weissenberg technique were employed, while modern studies utilize four-circle diffractometers.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of silver nitrite (typically < 0.1 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. A four-circle diffractometer allows for the precise orientation of the crystal to measure the intensity of a large number of Bragg reflections. The crystal is cooled, often to around 100 K, to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data, which consists of a series of diffraction images, is processed to determine the unit cell parameters and the intensities of each reflection.

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the crystal structure of a compound like silver nitrite using X-ray crystallography.

Caption: Experimental workflow for X-ray crystallography.

References

Quantum Chemical Blueprint for Silver Nitrite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on silver nitrite (B80452) (AgNO₂), a compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who are looking to understand and predict the molecular properties of silver nitrite through computational methods. While extensive peer-reviewed computational studies specifically on silver nitrite are not widely available, this guide establishes a robust methodology based on established theoretical practices for similar silver-containing compounds and inorganic nitrites.

Introduction to Silver Nitrite and the Importance of a Computational Approach

Silver nitrite (AgNO₂) is an inorganic compound that serves as a reagent in various chemical transformations.[1] A key feature of the nitrite ion (NO₂⁻) is its nature as an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (forming a nitro complex) or an oxygen atom (forming a nitrito complex).[1] This dual reactivity makes understanding the bonding and electronic structure of silver nitrite crucial for predicting its behavior in chemical reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate the geometric structures, vibrational properties, and electronic characteristics of molecules like silver nitrite at the atomic level. Such calculations can elucidate the relative stabilities of the nitro (Ag-NO₂) and nitrito (Ag-ONO) isomers, the nature of the silver-ligand bond, and provide insights into its reactivity.

Proposed Theoretical Framework and Computational Methodology

Due to the limited specific literature on quantum chemical calculations for silver nitrite, we propose a computational protocol grounded in methods that have been successfully applied to other silver compounds, such as silver nitrate (B79036) and various silver complexes.[2][3]

Computational Method

Density Functional Theory (DFT) is the recommended method due to its balance of computational cost and accuracy for transition metal compounds. The choice of the exchange-correlation functional is critical. Functionals such as B3LYP have been widely used, and for systems where dispersion forces might be significant, functionals from the M06 suite or the addition of an empirical dispersion correction (e.g., D3) are recommended.

Basis Sets

For the silver atom, a basis set that includes a relativistic effective core potential (ECP) is advisable to account for relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common choice. For the lighter nitrogen and oxygen atoms, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are appropriate.

Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem can be used to perform these calculations.

Experimental Protocol: A Computational Workflow

The following steps outline a typical computational experiment for studying silver nitrite:

-

Geometry Optimization: The initial structures of both the Ag-NO₂ and Ag-ONO isomers are built. A geometry optimization calculation is then performed to find the lowest energy structure for each isomer.

-

Frequency Calculation: A vibrational frequency analysis should be performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Single-point energy calculations can be performed on the optimized geometries to determine various electronic properties, such as molecular orbital energies (HOMO-LUMO gap), Mulliken or Natural Bond Orbital (NBO) charges, and dipole moments.

-

Bonding Analysis: A Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding, including the nature of the silver-ligand bond (covalent vs. ionic character) and the hybridization of the atoms.[3]

Visualization of Key Concepts

To aid in the understanding of the proposed study, the following diagrams, generated using the DOT language, visualize the molecular structures and the computational workflow.

Data Presentation and Expected Outcomes

The quantitative results from these calculations should be summarized in clear, well-structured tables to facilitate comparison between the isomers and with any available experimental data.

Geometric Parameters

The optimized bond lengths and angles for both isomers should be tabulated. This data will provide insight into the structural differences between the nitro and nitrito forms.

Table 1: Predicted Geometric Parameters for Silver Nitrite Isomers

| Parameter | Ag-NO₂ (Nitro) | Ag-ONO (Nitrito) |

| Bond Lengths (Å) | ||

| Ag-N | value | - |

| Ag-O | - | value |

| N-O | value | value |

| Bond Angles (degrees) | ||

| O-N-O | value | value |

| Ag-N-O | value | - |

| Ag-O-N | - | value |

Note: "value" indicates where calculated data would be placed.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra. Key vibrational modes, such as the N-O stretching and bending modes, will be sensitive to the coordination mode of the nitrite ligand.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for Silver Nitrite Isomers

| Vibrational Mode | Ag-NO₂ (Nitro) | Ag-ONO (Nitrito) |

| N-O Symmetric Stretch | value | value |

| N-O Asymmetric Stretch | value | value |

| O-N-O Bending | value | value |

| Ag-Ligand Stretch | value | value |

Note: "value" indicates where calculated data would be placed.

Electronic Properties

A comparison of the total energies of the two isomers will predict which is more stable. The HOMO-LUMO gap is an indicator of chemical reactivity, and the calculated atomic charges will shed light on the charge distribution within the molecules.

Table 3: Predicted Electronic Properties for Silver Nitrite Isomers

| Property | Ag-NO₂ (Nitro) | Ag-ONO (Nitrito) |

| Total Energy (Hartree) | value | value |

| Relative Energy (kcal/mol) | 0.0 | value |

| HOMO Energy (eV) | value | value |

| LUMO Energy (eV) | value | value |

| HOMO-LUMO Gap (eV) | value | value |

| NBO Charge on Ag | value | value |

| NBO Charge on N | value | value |

| NBO Charge on O | value | value |

Note: "value" indicates where calculated data would be placed.

Conclusion

This technical guide outlines a comprehensive computational strategy for the quantum chemical investigation of silver nitrite. By employing Density Functional Theory, researchers can gain fundamental insights into the structure, bonding, and electronic properties of the nitro and nitrito isomers of this important inorganic compound. The proposed workflow and data presentation formats provide a clear roadmap for conducting and reporting such a study, which will be valuable for applications in synthetic chemistry, materials science, and drug development.

References

In-Depth Toxicological Profile of Silver Nitrite

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer

Direct toxicological data for silver nitrite (B80452) (AgNO₂) is limited. This guide provides a comprehensive overview based on the well-documented toxicological profiles of its constituent ions: the silver ion (Ag⁺) and the nitrite ion (NO₂⁻). The primary sources for this information are studies conducted on silver nitrate (B79036) (AgNO₃) and sodium nitrite (NaNO₂), which are considered relevant surrogates for understanding the potential hazards of silver nitrite.

Executive Summary

Silver nitrite is an inorganic compound that, upon dissolution, dissociates into silver ions and nitrite ions. The toxicological properties of silver nitrite are therefore a composite of the distinct effects of these two ions. The silver ion is known for its antimicrobial properties but also exhibits cellular toxicity, primarily through the induction of oxidative stress, leading to cellular damage. Chronic exposure to silver can result in argyria, a permanent blue-gray discoloration of the skin and mucous membranes. The nitrite ion's primary toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis and, in severe cases, hypoxia and death. This document provides a detailed examination of the available toxicological data, experimental methodologies, and the underlying signaling pathways associated with silver and nitrite toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for silver nitrate and sodium nitrite, which serve as proxies for silver nitrite.

Table 1: Acute Oral Toxicity Data for Silver Nitrate

| Species | Route | Parameter | Value | Reference(s) |

| Rat | Oral | LD₅₀ | 1173 mg/kg | [1] |

| Mouse | Oral | LD₅₀ | 50 mg/kg | [2] |

Table 2: Acute Oral Toxicity Data for Sodium Nitrite

| Species | Route | Parameter | Value | Reference(s) |

| Rat | Oral | LD₅₀ | 150 - 180 mg/kg | [3][4] |

| Mouse | Oral | LD₅₀ | 175 - 265 mg/kg | [3] |

| Rabbit | Oral | LD₅₀ | 186 mg/kg | [3] |

LD₅₀: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the acute oral toxicity and specific toxic effects of silver and nitrite compounds.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)[5]

This protocol is a stepwise procedure used to assess the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.[5][6]

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, with fasting overnight before and 3-4 hours after administration of the test substance.[5][6]

-

Dose Preparation and Administration: The test substance (e.g., silver nitrate or sodium nitrite) is typically dissolved or suspended in a suitable vehicle, most commonly distilled water. The substance is administered as a single dose by oral gavage. The volume administered is generally kept to a minimum, typically 1-2 mL/100g body weight.[5][6]

-

Procedure: A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg). Based on the outcome, the dose for the main study is determined. In the main study, a group of five female rats is dosed at the selected level. If no mortality occurs, a higher dose is used in another group of five animals. If mortality is observed, the test is repeated at a lower dose level. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days after dosing.[5]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vivo Methemoglobin Formation Assay[8][9]

This protocol is designed to measure the formation of methemoglobin in response to a substance like sodium nitrite.

-

Test Animals: Rats or rabbits are commonly used. Animals are anesthetized for the duration of the experiment.

-

Substance Administration: Sodium nitrite, dissolved in saline, is administered, typically via intravenous or intraperitoneal injection, to induce methemoglobinemia.

-

Blood Sampling: Blood samples are collected at various time points before and after the administration of the test substance. Samples can be drawn from a cannulated artery or vein.

-

Methemoglobin Measurement: The percentage of methemoglobin in the blood is measured using a co-oximeter or a spectrophotometric method, such as the Evelyn-Malloy method. This method involves measuring the absorbance of a hemolysate at a specific wavelength (around 630 nm) before and after the addition of a reducing agent like sodium cyanide, which converts methemoglobin to cyanmethemoglobin.[7][8]

-

Data Analysis: The percentage of methemoglobin is calculated and plotted against time to determine the kinetics of methemoglobin formation and reduction.

Signaling Pathways and Mechanisms of Toxicity

Silver Ion (Ag⁺) Induced Oxidative Stress

The toxicity of silver ions is largely attributed to their ability to induce oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS) that can damage cellular components.[1][9][10]

Caption: Silver ion-induced oxidative stress pathway.

The proposed mechanism involves the entry of silver ions into the cell, where they can interact with various cellular components, most notably the mitochondria. This interaction disrupts the electron transport chain, leading to an overproduction of ROS. Simultaneously, silver ions can deplete the cell's natural antioxidant defenses, such as glutathione, further exacerbating the oxidative stress. The resulting excess of ROS leads to damage of lipids, proteins, and DNA, which can ultimately trigger programmed cell death (apoptosis).[1]

Nitrite Ion (NO₂⁻) Induced Methemoglobinemia

The primary toxic effect of the nitrite ion is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb), which is incapable of binding and transporting oxygen.[11][12]

Caption: Pathway of nitrite-induced methemoglobinemia.

Nitrite ions in the bloodstream directly oxidize the ferrous iron (Fe²⁺) within the heme group of hemoglobin to its ferric state (Fe³⁺). This conversion results in the formation of methemoglobin. Methemoglobin's altered structure prevents it from binding oxygen, thus impairing the oxygen-carrying capacity of the blood. This leads to a decrease in oxygen delivery to the tissues, resulting in tissue hypoxia. The body has a natural defense mechanism, the NADH-cytochrome b5 reductase system, which can reduce methemoglobin back to functional hemoglobin. However, when the rate of methemoglobin formation exceeds the capacity of this reductase system, clinical signs of methemoglobinemia, such as cyanosis, become apparent.[2][11][13]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Acute oral dose of sodium nitrite induces redox imbalance, DNA damage, metabolic and histological changes in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute oral dose of sodium nitrite induces redox imbalance, DNA damage, metabolic and histological changes in rat intestine | PLOS One [journals.plos.org]

- 6. dep.nj.gov [dep.nj.gov]

- 7. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of methemoglobin and hemoglobin levels in small volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative dissolution of silver nanoparticles - Wikipedia [en.wikipedia.org]

- 11. Fatal methaemoglobinemia due to intentional sodium nitrite ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. seriesscience.com [seriesscience.com]

- 13. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Silver Nitrite: A Technical and Safety Compendium

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of silver nitrite (B80452) (AgNO₂), focusing on its chemical identity, safety data, and handling protocols. The information is intended to support laboratory research and development activities where this compound is utilized.

Chemical Identification

CAS Number: 7783-99-5[1][2][3]

Silver nitrite is an inorganic compound with the chemical formula AgNO₂.[4] It is recognized for its applications in various chemical syntheses, including the production of aniline (B41778) compounds and as a general oxidizing agent.[4]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for silver nitrite, compiled from various safety data sheets and chemical databases.

| Property | Value | Citations |

| Molecular Formula | AgNO₂ | [1][3] |

| Molecular Weight | 153.87 g/mol | [1][4] |

| Appearance | Yellow to off-white powder/crystals | [1][3][4] |

| Melting Point | 140 °C (284 °F; 413 K) | [1][4] |

| Density | 4.453 g/mL at 25 °C (77 °F) | [1] |

| Purity | ≥ 98% | [3] |

| EC Number | 232-041-7 | [4] |

| UN Number | 2627 | |

| GHS Signal Word | Danger |

Hazard Identification and Safety Precautions

Silver nitrite is classified as a hazardous substance. The following table outlines its hazard statements (H-codes) and precautionary statements (P-codes) according to the Globally Harmonized System (GHS).

| Hazard Classifications | Hazard Statements (H-codes) | Precautionary Statements (P-codes) | Citations |

| Oxidizing Solid (Category 2) | H272: May intensify fire; oxidizer. | P210: Keep away from heat. P220: Keep/Store away from clothing/combustible materials. P221: Take any precaution to avoid mixing with combustibles. | |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Experimental Protocols

Handling and Storage Protocol

-

Ventilation: Use with adequate ventilation to minimize dust generation and accumulation.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if dust is generated.

-

Body Protection: Wear appropriate protective clothing to prevent skin contact.

-

-

Handling:

-

Storage:

-

Keep the container tightly closed.[5]

-

Store in a locked or restricted-access area.

-

Store away from combustible materials.

-

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[5]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5]

Spill and Disposal Protocol

-

Containment: Cover drains to prevent entry into the sewer system.

-

Cleanup: Carefully take up the spilled material without generating dust. Collect, bind, and pump off spills. Place in a suitable, labeled container for disposal.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Safety Workflow

The following diagram illustrates the logical relationship between the hazards of silver nitrite and the required personal protective equipment.

Caption: Hazard-PPE relationship for silver nitrite.

References

Methodological & Application

Silver Nitrite for the Preparation of Nitroalkanes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nitroalkanes from alkyl halides using silver nitrite (B80452). The primary focus is on the Victor Meyer reaction and its modern adaptations, offering a reliable method for the preparation of primary nitroalkanes, which are valuable intermediates in organic synthesis and drug development.

Introduction

The conversion of alkyl halides to nitroalkanes is a fundamental transformation in organic chemistry. Among the various methods, the reaction of alkyl halides with silver nitrite, known as the Victor Meyer reaction, is a classic and effective approach, particularly for the synthesis of primary nitroalkanes. This method offers good yields and has been refined to be more environmentally friendly by utilizing aqueous reaction media.

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack through either the nitrogen or an oxygen atom. In the reaction with silver nitrite, the covalent nature of the Ag-O bond favors nucleophilic attack from the nitrogen atom, leading to the formation of a C-N bond and the desired nitroalkane. This is in contrast to the reaction with more ionic nitrites like sodium or potassium nitrite, which predominantly yield alkyl nitrites (R-ONO) as the major product.

Data Presentation

The following table summarizes the yields of primary nitroalkanes prepared from the corresponding alkyl halides using silver nitrite in an aqueous medium. This data is adapted from the work of Ballini et al.[1][2][3]

| Entry | Alkyl Halide | Product | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-Iodohexane | 1-Nitrohexane | 0.75 | rt | 85 |

| 2 | 1-Bromohexane | 1-Nitrohexane | 1.25 | 60 | 78 |

| 3 | 1-Iodooctane | 1-Nitrooctane (B1615987) | 0.5 | rt | 90 |

| 4 | 1-Bromooctane (B94149) | 1-Nitrooctane | 1.0 | 60 | 82 |

| 5 | 1-Iododecane | 1-Nitrodecane | 0.5 | rt | 88 |

| 6 | 1-Bromodecane | 1-Nitrodecane | 1.0 | 60 | 80 |

| 7 | 1-Iodoundecane | 1-Nitroundecane | 0.5 | rt | 90 |

| 8 | 1,6-Diiodohexane | 1,6-Dinitrohexane | 1.0 | rt | 64 |

| 9 | 1,8-Diiodooctane | 1,8-Dinitrooctane | 1.0 | rt | 61 |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the preparation of nitroalkanes using silver nitrite.

Caption: Reaction of an alkyl halide with silver nitrite.

Caption: Experimental workflow for nitroalkane synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of primary nitroalkanes from alkyl halides using silver nitrite in an aqueous medium, based on the procedure reported by Ballini et al.[1][2][3] A classic procedure for the synthesis of 1-nitrooctane in diethyl ether is also provided for reference.[4]

Protocol 1: Synthesis of Primary Nitroalkanes in Aqueous Medium

Materials:

-

Primary alkyl iodide or bromide

-

Silver nitrite (AgNO₂)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary alkyl halide (1.0 mmol) and deionized water (2 mL).

-

Add silver nitrite (4.0 mmol, 4.0 equivalents) to the stirred solution.

-

Stir the reaction mixture vigorously at room temperature or at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 0.5 to 1.25 hours.[1]

-

Upon completion of the reaction, filter the mixture to remove the precipitated silver halide and any unreacted silver nitrite.

-

Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) to afford the pure nitroalkane.[1]

Protocol 2: Synthesis of 1-Nitrooctane in Diethyl Ether

Materials:

-

1-Bromooctane or 1-Iodooctane

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, prepare a suspension of silver nitrite (0.75 mol) in 150 mL of anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add 1-bromooctane (0.5 mol) dropwise to the stirred suspension over a period of 2 hours.

-

Continue stirring the mixture in the ice bath for 24 hours.

-

Remove the ice bath and continue stirring at room temperature for approximately 40 hours, or until a negative Beilstein test for halides is obtained.

-

Filter the reaction mixture to remove the silver salts. Wash the collected solids with two portions of dry ether (100 mL each) and combine the ether washings with the filtrate.

-

Distill the combined ethereal solution at atmospheric pressure to remove the ether.

-

Fractionally distill the residue under reduced pressure. Collect the fraction of 1-nitrooctane, which distills at approximately 66 °C / 2 mmHg. A smaller fraction of 1-octyl nitrite may be collected at a lower boiling point.[4]

Safety Precautions

-

Alkyl halides are potentially toxic and should be handled in a well-ventilated fume hood.

-

Silver nitrite is light-sensitive and should be stored in a dark container.

-

Diethyl ether is extremely flammable and should be handled with care, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reaction of primary alkyl halides with silver nitrite is a robust and versatile method for the synthesis of primary nitroalkanes. The development of an aqueous-based protocol offers a more environmentally friendly alternative to traditional methods that use organic solvents. These protocols provide researchers with a reliable means to access important nitroalkane building blocks for a variety of synthetic applications.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]

- 3. The first conversion of primary alkyl halides to nitroalkanes under aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes: The Victor Meyer Reaction for the Synthesis of Nitroalkanes using Silver Nitrite

Introduction

First reported by Victor Meyer in 1872, the reaction of alkyl halides with silver nitrite (B80452) remains a cornerstone method for the synthesis of nitroalkanes, particularly primary nitroalkanes.[1] This nucleophilic substitution reaction involves treating an alkyl halide (typically a bromide or iodide) with silver nitrite (AgNO₂), yielding a primary nitroalkane and a smaller fraction of an isomeric alkyl nitrite ester. The reaction's efficiency and product distribution are influenced by the structure of the alkyl halide.[1] While modern methods exist, the Victor Meyer reaction is valued for its utility in specific synthetic pathways, including the preparation of fatty and benzylic nitroalkanes.[2]

Reaction Mechanism and Specificity

The core of the Victor Meyer reaction is a nucleophilic substitution process. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it possesses two different nucleophilic centers: the nitrogen atom and the oxygen atom.[2]

-

Attack via Nitrogen: Nucleophilic attack on the alkyl halide by the nitrogen atom leads to the formation of the C-N bond, resulting in the desired nitroalkane (R-NO₂).

-

Attack via Oxygen: Attack by one of the oxygen atoms results in the formation of a C-O bond, yielding an alkyl nitrite ester (R-ONO) as a byproduct.[2]

The choice of substrate significantly impacts the product ratio. The yield of nitroalkanes progressively decreases when moving from primary to secondary and tertiary alkyl halides, while the yield of the corresponding alkyl nitrite increases in the same order.[1] This is attributed to increased steric hindrance around the carbon atom in secondary and tertiary halides, which favors attack by the less sterically demanding oxygen atom of the nitrite ion.[1]

Quantitative Data Summary

The yield of the Victor Meyer reaction is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of primary nitroalkanes.

| Alkyl Halide | Solvent | Temperature (°C) | Yield of Nitroalkane (%) | Reference |

| 1-Iodopropane | Diethyl Ether | Reflux | 75-81 | [3] |

| 1-Iodobutane (B1219991) | Diethyl Ether | Reflux | 78-83 | [3] |

| 1-Iodopentane | Diethyl Ether | Reflux | 80-82 | [3] |

| 1-Iodohexane | Diethyl Ether | Reflux | 79-82 | [3] |

| Fatty Iodoalkanes | Diethyl Ether | Room Temp. | 51-56 | [2] |

| 4-Nitrobenzyl bromide | Water | Not specified | 53 | [1] |

Detailed Experimental Protocol: Synthesis of 1-Nitrobutane (B1203751)

This protocol is a representative example for the preparation of a primary nitroalkane based on improved procedures for the Victor Meyer reaction.[3]

Materials and Equipment:

-

1-Iodobutane

-

Silver Nitrite (AgNO₂), finely powdered

-

Anhydrous Diethyl Ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely powdered silver nitrite (0.25 mol). To this, add 100 mL of anhydrous diethyl ether.

-

Addition of Alkyl Halide: While stirring the suspension of silver nitrite, add 1-iodobutane (0.20 mol) to the flask.

-

Reaction Execution: Gently heat the reaction mixture to reflux using a heating mantle. Maintain a steady reflux with continuous stirring for 8-10 hours. The reaction progress can be monitored by the formation of a silver iodide precipitate.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the silver iodide precipitate and any unreacted silver nitrite.

-

Extraction: Wash the ethereal solution in a separatory funnel, first with a small volume of water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Drying: Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Purification: Decant the dried ether solution and remove the diethyl ether by distillation at atmospheric pressure. The crude product, a mixture of 1-nitrobutane and butyl nitrite, will remain.

-

Final Purification: Purify the crude product by fractional distillation. The lower-boiling butyl nitrite will distill first, followed by the higher-boiling 1-nitrobutane. Collect the fraction corresponding to the boiling point of 1-nitrobutane (approx. 152 °C).

Safety Precautions:

-

Alkyl halides can be toxic and are often lachrymators; handle them in a well-ventilated fume hood.

-

Diethyl ether is extremely flammable; ensure no open flames or spark sources are present.

-

Silver compounds can stain skin and surfaces; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Caption: Workflow of the Victor Meyer reaction from reactants to purified products.

Caption: Ambident nature of the nitrite ion leading to two distinct product types.

Applications in Research and Development

The primary application of the Victor Meyer reaction is the synthesis of nitroalkanes. These compounds are valuable intermediates in organic synthesis, serving as precursors for amines, carbonyl compounds (via the Nef reaction), and for carbon-carbon bond formation through the nitro-aldol (Henry) reaction.